trans-Sulfo-SMCC

概要

説明

トランス-スルホ-SMCC: は、抗体薬物複合体で使用される、非開裂性で膜透過性の架橋剤です。 これは、N-ヒドロキシスクシンイミドエステル基とマレイミド基の両方を含んでおり、アミン含有分子とスルヒドリル含有分子の共有結合を可能にします 。 この化合物は、その安定性と特異性のために、生体結合反応において特に有用です .

準備方法

合成経路と反応条件: トランス-スルホ-SMCCは、N-ヒドロキシスクシンイミドとマレイミドの反応を含む、複数段階のプロセスで合成されます 。 反応は、通常、ジメチルスルホキシドまたはジメチルホルムアミドなどの有機溶媒中で行われ、その後、クロマトグラフィーによる精製が行われます .

工業生産方法: 工業環境では、トランス-スルホ-SMCCの生産は、高純度と高収率を確保するために、制御された条件下で大量反応が行われます。 この化合物は、しばしばバルクで生産され、加水分解を防ぐために乾燥状態に保管されます .

化学反応の分析

反応の種類: トランス-スルホ-SMCCは、次のようないくつかの種類の反応を起こします。

一般的な試薬と条件:

第一級アミン: pH 7.0-9.0でN-ヒドロキシスクシンイミドエステル基と反応します.

スルヒドリル基: pH 6.5-7.5でマレイミド基と反応します.

主要な生成物: これらの反応から生成される主要な生成物は、アミド結合とチオエーテル結合であり、安定しており、加水分解に抵抗性があります .

科学研究アプリケーション

トランス-スルホ-SMCCは、次のようなさまざまな科学研究アプリケーションで広く使用されています。

生物学: 細胞表面の修飾と抗体-酵素複合体の作成に使用されます.

医学: 標的薬物送達のための抗体薬物複合体の開発に使用されます.

産業: 診断試薬と治療薬の生産に使用されます.

科学的研究の応用

trans-Sulfo-SMCC is widely used in various scientific research applications, including:

Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.

Biology: Employed in the modification of cell surfaces and the creation of antibody-enzyme conjugates.

Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.

Industry: Applied in the production of diagnostic reagents and therapeutic agents.

作用機序

類似化合物との比較

生物活性

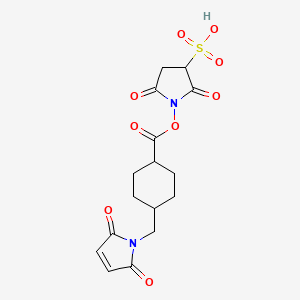

trans-Sulfo-SMCC, or 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, is a heterobifunctional crosslinking reagent extensively utilized in bioconjugation applications. Its unique structure comprises two reactive groups: a sulfonic acid moiety that enhances water solubility and an N-hydroxysuccinimide ester that reacts with primary amines, along with a maleimide group that reacts with sulfhydryl groups. This combination allows for the formation of stable covalent bonds between proteins and other biomolecules, making it valuable for various biological studies and therapeutic applications.

This compound exhibits significant biological activity, particularly in its ability to inhibit the end-to-end annealing of taxol-stabilized microtubules. This inhibition occurs through the binding of its maleimide group to thiol groups on microtubule ends, which is crucial for maintaining microtubule dynamics during cellular processes . The compound's action can be summarized as follows:

- Inhibition of Microtubule Annealing : Studies have shown that this compound effectively prevents the lengthening of microtubules by inhibiting their natural tendency to anneal end-to-end. This was demonstrated in experiments where microtubules treated with this compound maintained a constant mean length over time, unlike untreated controls which showed significant growth .

Case Study: Microtubule Dynamics

A pivotal study examined the effects of this compound on taxol-stabilized microtubules. The researchers treated microtubules with varying concentrations of this compound and measured their lengths over time. The results indicated:

- Experimental Setup : Microtubules were incubated with 250 μM this compound and analyzed at 0, 6, and 24 hours.

- Results :

Comparative Analysis with Other Crosslinkers

The unique properties of this compound can be contrasted with other crosslinking agents:

| Compound Name | Reactive Groups | Solubility | Unique Features |

|---|---|---|---|

| Sulfo-NHS | N-hydroxysuccinimide ester | High | Primarily targets amines |

| SMCC | N-hydroxysuccinimide ester & maleimide | Moderate | Lacks sulfonic acid moiety |

| Maleimide | Maleimide | Low | Reacts only with thiols |

| EDC | Carbodiimide | High | Activates carboxylic acids but not specific for thiols or amines |

This compound stands out due to its enhanced water solubility and specific reactivity profiles, making it particularly advantageous for complex bioconjugation tasks compared to other available crosslinkers .

Applications in Bioconjugation

Due to its ability to form stable covalent bonds, this compound is widely used in various fields, including:

- Protein Interaction Studies : Facilitating the analysis of protein interactions within cellular environments.

- Cellular Transport Mechanisms : Investigating the dynamics of cytoskeletal organization and transport processes.

- Therapeutic Development : Potential applications in drug delivery systems and targeted therapies .

特性

IUPAC Name |

1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKVOQKZMBDBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。